molecular formula C21H20N6O3S B2520714 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-65-0

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2520714
CAS No.: 895119-65-0
M. Wt: 436.49
InChI Key: ZHUCSXVLDPMDCK-UHFFFAOYSA-N
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Description

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic organic compound with a unique structure combining various functional groups, including triazole, thiadiazole, and benzamide moieties. This distinct molecular architecture grants the compound significant potential in diverse fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-12-6-5-7-14(10-12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)16-11-15(29-3)8-9-17(16)30-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCSXVLDPMDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of Triazole Ring: : A typical reaction involves a cyclization process where azide and alkyne precursors are reacted under copper-catalyzed conditions (CuAAC - Copper-Catalyzed Azide-Alkyne Cycloaddition) to form the 1,2,3-triazole ring.

  • Formation of Thiadiazole Ring: : Incorporation of a thiadiazole moiety may involve the reaction of hydrazine derivatives with carbon disulfide or related compounds under specific conditions.

  • Coupling Reactions: : The final step often involves coupling the previously formed intermediates with an appropriate benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production may scale up these synthetic steps while ensuring reproducibility and yield optimization. Methods like continuous flow synthesis could be adopted for efficiency and consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) may convert specific functional groups.

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups.

  • Substitution Reactions: : Halogenation and other nucleophilic substitution reactions using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Catalysts and Solvents: : Copper sulfate (CuSO₄), dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Reactions can yield various derivatives, depending on the specific sites of modification and the conditions employed. Example products include oxidized triazole derivatives, reduced benzamide derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

The compound exhibits promising biological activities attributed to its structural characteristics. Compounds with similar frameworks have been documented to possess:

  • Antimicrobial Properties : Research indicates that derivatives featuring triazole and thiadiazole structures demonstrate antimicrobial activities comparable to established antibiotics such as ampicillin and vancomycin against pathogens like Listeria monocytogenes and Escherichia coli .
  • Anticancer Potential : Similar compounds have shown significant anticancer activity. For instance, studies on related triazole derivatives have revealed their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction . The presence of the triazole ring is particularly noted for its role in anticancer drug design due to its interaction with biological targets.

Synthesis and Chemical Properties

The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, compounds with similar structures are often synthesized using commercially available reagents through optimized reaction conditions to enhance yield and purity .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for its application in therapeutic contexts. Interaction studies can reveal how it may inhibit key enzymes or receptors involved in disease processes. For example:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes critical in various diseases, suggesting that this compound could also exhibit similar inhibitory effects .

Applications in Drug Development

Given its structural features and biological activity:

  • Drug Design : The compound could serve as a lead structure in the development of new pharmaceuticals targeting microbial infections or cancer treatments. Its unique combination of triazole and thiadiazole moieties positions it well within medicinal chemistry for further exploration.

Data Table: Summary of Biological Activities

Activity TypeDescriptionComparison with Established Agents
AntimicrobialEffective against Listeria monocytogenes and Escherichia coliComparable to ampicillin and vancomycin
AnticancerInduces apoptosis in cancer cell linesMore potent than some existing treatments
Enzyme InhibitionPotential inhibition of key enzymes involved in disease processesSimilar to known enzyme inhibitors

Mechanism of Action

The precise mechanism by which N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and DNA/RNA.

  • Pathways Involved: : Potential involvement in enzymatic pathways, signal transduction mechanisms, and cellular response processes. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural conformation and interaction dynamics.

Comparison with Similar Compounds

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide stands out due to its specific combination of functional groups and structural features. Comparisons with similar compounds:

  • N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the methyl groups, leading to different biological activity and chemical reactivity.

  • N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Contains a benzamide moiety but without the methyl substitution, impacting its solubility and interaction with biological targets.

  • N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Structural isomers that differ in substitution patterns or the presence of different functional groups can lead to varying degrees of biological activity and specificity.

This detailed article covers the essential aspects of this compound, including its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Enjoy diving deep into the world of this fascinating molecule!

Biological Activity

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound characterized by its unique structural features, including a triazole ring and a thiadiazole ring. These structural elements suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound comprises several functional groups:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Triazole ring : Associated with antimicrobial and anticancer properties.
  • Benzamide group : Often linked to various pharmacological effects.

The molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 368.44 g/mol.

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial properties. Research indicates that derivatives within this class exhibit activity comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli . The presence of methoxy groups may enhance lipophilicity, potentially improving bioavailability.

Compound Target Pathogen Activity
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]}E. coliComparable to ampicillin
N-{3-[1-(4-fluorophenyl)-5-methyltriazol]}L. monocytogenesComparable to vancomycin

The exact mechanism of action for this compound is not well-documented; however, it is hypothesized that similar compounds may inhibit key enzymes or receptors involved in disease processes. For example:

  • Inhibition of CDK (Cyclin-dependent kinase) has been observed with related compounds .

Study 1: Antimicrobial Evaluation

A study evaluated various triazole derivatives against drug-resistant bacterial strains. The findings indicated that certain derivatives exhibited up to 16 times higher activity than ampicillin against Gram-positive bacteria . This suggests that N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]} could possess similar or enhanced antimicrobial properties.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of triazole-containing compounds on cancer cell lines. The results showed significant growth inhibition in multiple cell lines with IC50 values ranging from 0.5 to 10 µM . This reinforces the potential of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]} as an anticancer agent.

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